8-Fluoroquinazoline
Overview
Description
8-Fluoroquinazoline is a useful research compound. Its molecular formula is C8H5FN2 and its molecular weight is 148.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties :
- A novel antibacterial 8-chloroquinolone showed potent activities against Gram (+) and Gram (-) bacteria, more effective than trovafloxacin against certain strains (Kuramoto et al., 2003).
Phototoxicity Reduction in Fluoroquinolone Antibacterial Agents :
- The introduction of a methoxy group at the 8 position in fluoroquinoline significantly reduced phototoxicity in a fluoroquinolone antibacterial agent (Marutani et al., 1993).
Therapy for Latent Malaria :
- 8-Aminoquinoline therapy for latent malaria highlights the potential and challenges of these compounds in treating endemic malaria (Baird, 2019).
Sensor Arrays for Cation Detection :
- 8-Hydroxyquinoline-based ligands were developed for turn-on and ratiometric sensing of cations in fluorescence-based sensor arrays (Palacios et al., 2007).
Fluorescence Properties and Metal Complexation :
- The fluorescence properties of 8-Hydroxyquinoline and its metal complexes were studied, addressing its unique properties in water and its application in the detection and analysis of metal ions (Park et al., 2016).
Corrosion Detection in Coatings :
- 8-Hydroxyquinoline was successfully used as a ferric ion sensitive indicator in epoxy coatings for corrosion detection (Roshan et al., 2018).
Hg2+-Selective Chemodosimeter :
- A thioamide derivative of 8-hydroxyquinoline-benzothiazole showed highly selective fluorescence enhancing properties for Hg2+ ions (Song et al., 2006).
Dual Toll-like Receptor Modulators for Hepatitis B Virus Treatment :
- A series of 2,4-diaminoquinazolines, including 8-fluoroquinazoline derivatives, were identified as potent dual Toll-like receptor agonists for Hepatitis B Virus treatment (Embrechts et al., 2018).
Synthesis and Antibacterial Properties of 8-Nitrofluoroquinolone Derivatives :
- New 8-nitrofluoroquinolone models were synthesized and displayed interesting antibacterial activities against gram-positive and gram-negative strains (Al-Hiari et al., 2007).
Development of Orexin Receptor Antagonist for Insomnia :
- Research into a diazepane orexin receptor antagonist led to the development of a dual orexin receptor antagonist, potentially for treating insomnia (Cox et al., 2010).
Safety and Hazards
Future Directions
The future directions of 8-Fluoroquinazoline research could involve the design and synthesis of new derivatives to enhance their selectivity towards specific targets . For instance, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to be a potent compound among the tested derivatives, suggesting potential for further exploration .
Mechanism of Action
Target of Action
The primary target of 8-Fluoroquinazoline is Aurora A kinase . Aurora A kinase is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of the centrosomes, which are key processes in cell division .
Mode of Action
This compound interacts with Aurora A kinase, inhibiting its activity . This interaction disrupts the normal function of the kinase, leading to alterations in cell division . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of Aurora A kinase by this compound affects the cell division process. This disruption can lead to cell death, particularly in cancer cells that rely on rapid and continuous cell division for growth . The downstream effects of this disruption are still being studied.
Pharmacokinetics
The pharmacokinetics of this compound, like other fluoroquinolones, involve absorption, distribution, metabolism, and excretion (ADME) . Fluoroquinolones are known to have favorable pharmacokinetic profiles, resulting in high serum concentrations .
Result of Action
The result of this compound’s action is the inhibition of cell division, which can lead to cell death . This makes it a potential candidate for use in cancer treatment, where the goal is to stop the growth of cancer cells by disrupting their ability to divide and multiply .
Biochemical Analysis
Biochemical Properties
8-Fluoroquinazoline has been found to interact with various enzymes and proteins. For instance, it has been reported to have inhibitory effects on Aurora A kinase . The nature of these interactions involves binding to the active sites of the enzymes, thereby affecting their function .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function. Specifically, it has been found to induce apoptosis in certain cell lines . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been suggested that this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
8-fluoroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWOSHZISJOLKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617196 | |
Record name | 8-Fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195248-86-3 | |
Record name | 8-Fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.